N-(2-fluorophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
N-(2-fluorophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted with a phenyl group at position 3 and a thioacetamide moiety at position 4. The acetamide side chain is further functionalized with a 2-fluorophenyl group. This structure combines electron-deficient aromatic systems (triazolo-pyridazine) with a fluorine atom, which may enhance metabolic stability and binding affinity to biological targets.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5OS/c20-14-8-4-5-9-15(14)21-17(26)12-27-18-11-10-16-22-23-19(25(16)24-18)13-6-2-1-3-7-13/h1-11H,12H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWISELSZREKBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a synthetic compound that has gained attention for its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a fluorophenyl group and a triazolo-pyridazine moiety linked through a thioacetamide group. The presence of these functional groups is crucial for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of triazoles, including those with thiadiazole rings, exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. The mechanism typically involves disruption of microbial cell wall synthesis and interference with metabolic pathways .
Anticancer Properties
The compound's potential anticancer activity has been explored in several studies. It has been reported that triazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. For example, studies have shown that related compounds exhibit cytotoxic effects against breast cancer cells by inducing cell cycle arrest .
Anti-inflammatory Effects
The anti-inflammatory properties of triazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes. Inhibitors of COX-1 and COX-2 are crucial in reducing inflammation and pain. The compound's structure suggests it may possess similar inhibitory effects; however, specific data on this particular compound's COX inhibition remains limited .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be linked to its structural components:
| Structural Feature | Biological Effect |
|---|---|
| Fluorophenyl Group | Enhances lipophilicity and cellular uptake |
| Thioacetamide Linkage | Potentially increases reactivity with biological targets |
| Triazolo-Pyridazine Moiety | Associated with diverse pharmacological effects |
Case Studies
- Antimicrobial Testing : A study conducted on related compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were comparable to standard antibiotics .
- Cytotoxicity Assays : In vitro studies showed that similar triazole derivatives induced cytotoxicity in human cancer cell lines at micromolar concentrations. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
- Inflammatory Models : Animal models treated with related compounds exhibited reduced edema and inflammatory markers post-treatment, indicating potential therapeutic applications in inflammatory diseases .
Scientific Research Applications
Biological Activities
General Information: 1,2,4-Triazole derivatives are known for their diverse biological activities and have been incorporated into ligands used in coordination compounds and polymers . Several 3,6-disubstituted[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles exhibit significant antibacterial, pesticidal, anticancer, anti-inflammatory, analgesic, and antioxidant activities .
Anticancer Activity: Triazole derivatives have demonstrated promising anticancer activities. Related compounds with similar triazole structures have shown significant inhibition of cancer cell proliferation. The mechanism often involves the inhibition of key proteins involved in cell cycle regulation.
Antibacterial and Antifungal Properties: Triazole derivatives have been evaluated for their antibacterial and antifungal activities. In vitro studies indicate that compounds with similar structures exhibit significant activity against various bacterial strains and fungi.
Other Activities: Some derivatives also possess anti-inflammatory, analgesic, and antioxidant activities .
Related Research
- Antitubercular Agents: A novel series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide compounds have been synthesized and assessed for their antitubercular activities . All the novel derivatives exerted potent or moderate activity against M. tuberculosis H 37Rv, with MIC values ranging from 4 to 64 μg/mL . The most potent derivative showed an identical MIC value of 4 μg/mL for both M. tuberculosis H 37Rv and rifampin-resistant M. tuberculosis 261, with no inhibitory effects against six different tumor cell lines and a good safety profile in a vero cell line .
Data Tables
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Plk1 | 5.0 | |
| Compound B | EGFR | 7.2 | |
| N-(4-fluorophenyl)-... | TBD | TBD | Current Study |
Table 2: Antibacterial and Antifungal Activities
| Compound | Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Compound C | E. coli | 15 | |
| Compound D | S. aureus | 12 | |
| N-(4-fluorophenyl)-... | TBD | TBD | Current Study |
Potential Mechanisms of Action
- Enzyme Inhibition: Triazole derivatives act as inhibitors of specific enzymes crucial for cancer cell survival or bacterial growth.
- Cell Cycle Arrest: Compounds induce cell cycle arrest at various phases, leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation: Some derivatives increase ROS levels in cells, contributing to cytotoxic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous molecules, focusing on substituent effects, physicochemical properties, and biological activities.
Structural Analogues and Substituent Variations
Notes:
- *Molecular weights estimated based on structural formulas where explicit data were unavailable.
- Fluorine and chlorine substituents (electron-withdrawing groups) improve metabolic stability and binding specificity .
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify aromatic proton environments (e.g., fluorophenyl signals at δ 7.1–7.8 ppm) and thioacetamide linkages (δ 3.8–4.2 ppm for SCH) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (expected ~423 g/mol) and detects isotopic patterns from chlorine/fluorine substituents .
- HPLC-PDA : Assess purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm .
What experimental strategies are recommended to resolve contradictions in reported biological activity data?
Q. Advanced Research Focus
- Dose-Response Curves : Perform assays across a wide concentration range (nM–µM) to identify non-linear effects, which may explain variability in IC values .
- Target Selectivity Profiling : Use kinase or protease panels to differentiate off-target effects, as fluorophenyl and triazolo groups may cross-react with structurally similar enzymes .
- Metabolic Stability Testing : Incubate the compound with liver microsomes to assess if rapid degradation (e.g., via CYP450) skews activity measurements .
How can the pharmacokinetic properties (e.g., solubility, permeability) of this compound be evaluated?
Q. Advanced Research Focus
- Lipophilicity (LogP) : Determine via shake-flask method (octanol/water) to predict membrane permeability. Fluorine substituents may enhance LogP but reduce aqueous solubility .
- Caco-2 Assays : Measure apical-to-basal transport to model intestinal absorption. Thioether linkages may improve permeability compared to oxygen analogs .
- Plasma Protein Binding : Use equilibrium dialysis to quantify unbound fraction, which influences bioavailability .
What methodologies are effective for elucidating structure-activity relationships (SAR) in analogs of this compound?
Q. Advanced Research Focus
- Functional Group Replacement : Synthesize analogs with variations in the fluorophenyl (e.g., chloro, methoxy) or triazolo-pyridazine moieties. Compare inhibitory potency in enzyme assays .
- Molecular Docking : Perform in silico studies with targets like kinases or GPCRs to identify critical hydrogen bonds (e.g., between the acetamide carbonyl and active-site residues) .
- Free-Wilson Analysis : Statistically correlate substituent modifications with activity trends to prioritize synthetic efforts .
How should researchers address discrepancies between in vitro and in vivo efficacy data?
Q. Advanced Research Focus
- Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling : Integrate plasma concentration-time profiles with effect compartments to account for lag times in vivo .
- Metabolite Identification : Use LC-MS/MS to detect active or inhibitory metabolites that may explain enhanced or reduced in vivo activity .
- Tissue Distribution Studies : Radiolabel the compound (e.g., C-acetamide) to assess accumulation in target organs versus plasma .
What are the best practices for analyzing the compound’s stability under varying storage conditions?
Q. Basic Research Focus
- Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4–8 weeks. Monitor degradation via HPLC; fluorophenyl groups may reduce photolytic instability .
- pH Stability Profiling : Incubate in buffers (pH 1–12) to identify labile bonds (e.g., thioether hydrolysis under acidic conditions) .
- Excipient Compatibility : Test with common formulation agents (e.g., lactose, PVP) to prevent solid-state interactions during long-term storage .
How can researchers design experiments to probe the mechanism of action?
Q. Advanced Research Focus
- Pull-Down Assays : Immobilize the compound on beads to capture binding proteins from cell lysates, followed by LC-MS/MS identification .
- Cellular Thermal Shift Assay (CETSA) : Monitor target protein denaturation after compound treatment to confirm direct engagement .
- CRISPR Knockout Models : Generate cell lines lacking putative targets (e.g., kinases) to validate on-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
